![molecular formula C12H28Cl2N2 B1424752 N-Methyl-N-[2-(2-piperidinyl)ethyl]-1-butanaminedihydrochloride CAS No. 1220030-35-2](/img/structure/B1424752.png)
N-Methyl-N-[2-(2-piperidinyl)ethyl]-1-butanaminedihydrochloride
Overview
Description
“N-Methyl-N-[2-(2-piperidinyl)ethyl]-1-butanaminedihydrochloride” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds . The N-Methyl and dihydrochloride components suggest that this compound may have been modified to enhance its activity or bioavailability .
Molecular Structure Analysis
The molecular structure of this compound would likely include a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The “N-Methyl” and “dihydrochloride” components would be attached to this ring, but without more specific information, it’s difficult to provide a detailed molecular structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Piperidine derivatives can participate in a variety of reactions, including those mentioned in the synthesis analysis section .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, N-Methyl-2-Pyrrolidone, a related compound, is a polar solvent with a high boiling point and low freezing point .Scientific Research Applications
Comprehensive Analysis of N-Methyl-N-[2-(2-piperidinyl)ethyl]-1-butanaminedihydrochloride Applications:
Drug Synthesis
This compound, due to its piperidine structure, could be used as a building block in the synthesis of various pharmaceuticals. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , indicating a broad range of potential applications in drug development.
Antioxidant Properties Study
Compounds with a piperidine structure, like piperine, have shown antioxidant properties . This compound could be studied for its potential antioxidant effects.
Mechanism of Action
Target of Action
Similar compounds, such as tertiary aliphatic amines, are known to undergo biotransformation .
Mode of Action
It’s known that tertiary aliphatic amines, a group to which this compound likely belongs, are biotransformed through a reversible reaction into tertiary amine oxides .
Biochemical Pathways
It’s known that tertiary aliphatic amines, a group to which this compound likely belongs, are biotransformed into tertiary amine oxides . This transformation could potentially affect various biochemical pathways.
Pharmacokinetics
Similar compounds are known to undergo biotransformation, which could impact their bioavailability .
Result of Action
The biotransformation of similar compounds into tertiary amine oxides could potentially result in various molecular and cellular effects .
Action Environment
It’s known that the action of similar compounds can be influenced by various factors, including the presence of other substances and the ph of the environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methyl-N-(2-piperidin-2-ylethyl)butan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2.2ClH/c1-3-4-10-14(2)11-8-12-7-5-6-9-13-12;;/h12-13H,3-11H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDDKIZIKXKPIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCC1CCCCN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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